(3-Octylthiophen-2-yl)magnesium bromide
Description
Academic Significance of Organomagnesium Halides in Carbon-Carbon Bond Formation
Organomagnesium halides, commonly known as Grignard reagents, are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, these reagents are typically formed by the reaction of an organic halide with magnesium metal. The carbon atom bonded to the magnesium in a Grignard reagent is highly nucleophilic, allowing it to react with a wide range of electrophiles. This reactivity is fundamental to the construction of complex organic molecules from simpler precursors.
The carbon-magnesium bond is polar covalent, with the carbon atom carrying a partial negative charge, rendering it a potent nucleophile. This allows for addition reactions to carbonyl compounds and substitution reactions with various halides, providing a general and widely exploited method for creating new carbon-carbon linkages. The versatility and reactivity of Grignard reagents have made them indispensable in both academic research and industrial chemical synthesis for over a century.
The Role of Thiophene (B33073) Derivatives in Conjugated Polymer and Oligomer Chemistry
Thiophene-based conjugated polymers and oligomers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). uniroma1.it The performance of these devices is intrinsically linked to the molecular structure of the active thiophene-based material. The sulfur atom in the thiophene ring, with its available lone pairs of electrons, contributes to the delocalized π-electron system, which is essential for charge transport.
The properties of these materials, such as their conductivity, optical absorption, and energy levels (HOMO-LUMO gap), can be precisely tuned by modifying the thiophene backbone, for instance, by introducing alkyl side chains. uniroma1.it These side chains, such as the octyl group in poly(3-octylthiophene), enhance the solubility of the resulting polymers, making them processable from solution for the fabrication of thin films. The ability to control the regioregularity of substitution on the thiophene ring is crucial for achieving optimal material performance. sigmaaldrich.com
Positioning of (3-Octylthiophen-2-yl)magnesium bromide as a Pivotal Synthetic Intermediate
This compound emerges as a key synthetic intermediate precisely at the intersection of Grignard chemistry and thiophene-based materials. This compound serves as a nucleophilic monomer in the synthesis of regioregular poly(3-octylthiophene) (P3OT) and other complex thiophene-containing molecules. Its structure combines the reactive Grignard functionality at the 2-position of the thiophene ring with a solubilizing octyl group at the 3-position.
The primary route to high-quality, regioregular P3OT is through nickel-catalyzed cross-coupling reactions, such as the Kumada catalyst-transfer polycondensation. uniroma1.it In these reactions, a Grignard reagent derived from a halogenated 3-alkylthiophene is polymerized. This compound can be prepared from 2-bromo-3-octylthiophene (B129903) and magnesium turnings. This Grignard reagent is then used in coupling reactions. For instance, it can be coupled with other halogenated aromatic compounds in the presence of a nickel catalyst, such as Ni(dppp)Cl2, to form more complex molecules.
In the synthesis of P3OT, a common strategy involves the polymerization of a di-halogenated 3-octylthiophene (B1296729) monomer. sigmaaldrich.com A Grignard reagent is formed in situ at one of the halogenated positions, which then undergoes polymerization. For example, the Grignard reagent of 2-bromo-5-iodo-3-octylthiophene can be prepared by reacting it with isopropylmagnesium chloride. sigmaaldrich.com This species then polymerizes in a controlled manner to produce P3OT with a high head-to-tail (HT) ratio, which is critical for efficient charge transport in electronic devices. sigmaaldrich.com The controlled dropwise addition of the Grignard reagent solution to the nickel catalyst solution allows for the synthesis of P3OT with controlled molecular weight and high regioregularity. sigmaaldrich.com
Compound Data
Below are tables detailing the properties of this compound and an overview of a representative synthesis involving this reagent.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C12H19BrMgS |
| Synonyms | Magnesium, bromo(3-octyl-2-thienyl)- |
| CAS Number | 287920-53-6 |
Table 2: Example Synthesis of a Dithienyl-Naphthyridine Derivative
| Reactants | Reagents/Catalyst | Product |
|---|
This reaction showcases the use of this compound in a nickel-catalyzed cross-coupling reaction to build a more complex heterocyclic system.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;3-octyl-2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.BrH.Mg/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDAVIVBEMDHQC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=[C-]SC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Octylthiophen 2 Yl Magnesium Bromide
Precursor Synthesis: Strategies for 3-Octylthiophene (B1296729) Generation
The initial and foundational step in the synthesis of the target Grignard reagent is the creation of 3-octylthiophene. This substituted thiophene (B33073) serves as the backbone upon which subsequent chemical modifications are made. Various synthetic strategies have been developed to generate 3-alkylthiophene scaffolds, with the Kumada coupling reaction being a prominent and widely utilized method.
Kumada Coupling of Halothiophenes with Alkyl Grignard Reagents
The Kumada-Tamao-Corriu cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. rsc.org In the context of 3-octylthiophene synthesis, this typically involves the reaction of a dihalothiophene with an octyl Grignard reagent, such as octylmagnesium bromide, in the presence of a nickel or palladium catalyst. rsc.orgrsc.org Nickel catalysts, like [CpNiCl(SIPr)], have demonstrated high efficiency in these coupling reactions. rsc.org
The choice of catalyst is critical to the success of the reaction. For instance, nickel(II) complexes with phosphine (B1218219) ligands, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, are commonly employed. researchgate.net The reaction mechanism involves the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
A typical procedure involves the slow addition of the alkyl Grignard reagent to a solution of the dihalothiophene and the nickel catalyst in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). The reaction is often carried out at room temperature. rsc.org The use of 2-bromo-5-chloromagnesio-3-hexylthiophene in a Kumada catalyst-transfer polycondensation highlights a related approach for creating poly(3-alkylthiophene)s, demonstrating the versatility of this coupling strategy. rsc.org
Alternative Approaches to 3-Alkylthiophene Scaffolds
While Kumada coupling is prevalent, other methods for synthesizing 3-alkylthiophenes exist. These can include Suzuki coupling, which utilizes boronic acids or esters, and Stille coupling, which employs organotin compounds. jcu.edu.au For example, 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be reacted with 2-bromo-3-n-hexyl-5-iodothiophene in a Suzuki coupling to form a more complex thiophene derivative. jcu.edu.au
Another approach involves the direct functionalization of the thiophene ring. For instance, lithiation of thiophene followed by reaction with an alkyl halide can introduce the alkyl chain. However, controlling the regioselectivity of this reaction can be challenging.
Regioselective Halogenation: Synthesis of 2-Bromo-3-octylthiophene (B129903)
Once 3-octylthiophene is obtained, the next critical step is the regioselective introduction of a bromine atom at the 2-position of the thiophene ring. This step is crucial as the position of the bromine atom dictates the structure of the subsequent Grignard reagent.
Controlled Bromination Techniques
The bromination of 3-octylthiophene must be carefully controlled to favor the formation of the 2-bromo isomer over other possible isomers, such as the 5-bromo or dibrominated products. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this purpose, often in a solvent like a mixture of chloroform (B151607) and acetic acid. researchgate.netnih.gov The reaction is typically carried out in the dark at room temperature to prevent radical side reactions. researchgate.net
Kinetic studies have shown that the bromination of 3-hexylthiophene (B156222) with NBS in dimethylformamide is a first-order reaction. newcastle.edu.au This understanding allows for the prediction of reaction times under various temperature conditions. newcastle.edu.au Alternative methods for regioselective bromination include the use of bromine in the presence of a Lewis acid or employing a two-step process involving lithiation followed by quenching with a bromine source. google.commdpi.com For instance, treating 3-octylthiophene with n-butyllithium at low temperatures followed by the addition of bromine can afford 2-bromo-3-octylthiophene with high regioselectivity. google.com
Below is a table summarizing various bromination methods for 3-alkylthiophenes:
| Brominating Agent | Solvent | Temperature | Key Features |
| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Room Temperature | Common and effective method. researchgate.net |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Varied | Reaction kinetics have been studied. newcastle.edu.au |
| n-Butyllithium then Bromine | Tetrahydrofuran (THF) | -78 °C | High regioselectivity can be achieved. google.com |
Formation of the Organomagnesium Bromide Reagent
The final step in the synthesis is the conversion of 2-bromo-3-octylthiophene into the target Grignard reagent, (3-octylthiophen-2-yl)magnesium bromide. This is a classic example of Grignard reagent formation.
Direct Magnesium Insertion into 2-Bromo-3-octylthiophene
This transformation is typically achieved through the direct reaction of 2-bromo-3-octylthiophene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. jcu.edu.auorgsyn.org The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond.
The presence of an activating agent, such as a small amount of iodine or 1,2-dibromoethane (B42909), is often necessary to initiate the reaction by cleaning the surface of the magnesium. The reaction is exothermic and requires careful temperature control. The formation of the Grignard reagent is usually indicated by the disappearance of the magnesium metal and the formation of a cloudy solution.
In some cases, particularly with less reactive aryl bromides, the use of highly reactive Rieke magnesium or the addition of lithium chloride (LiCl) can facilitate the Grignard reagent formation. researchgate.netresearchgate.net For instance, i-PrMgCl·LiCl has been used to facilitate similar Grignard exchange reactions. ntu.edu.tw The resulting this compound solution is then typically used immediately in subsequent reactions.
A summary of conditions for Grignard reagent formation is presented below:
| Reactant | Reagent | Solvent | Conditions |
| 2-Bromo-3-octylthiophene | Magnesium Turnings | Tetrahydrofuran (THF) | Anhydrous, often with an activator like iodine. jcu.edu.au |
| 2-Bromo-3-hexyl-5-iodothiophene | i-PrMgCl | Tetrahydrofuran (THF) | Halogen-metal exchange at 0°C. researchgate.net |
| 2,5-dibromo-3-(decylthio)thiophene | i-PrMgCl·LiCl | Tetrahydrofuran (THF) | Grignard exchange reaction at 0°C to 60°C. ntu.edu.tw |
Optimization of Reaction Conditions for Grignard Formation
The preparation of this compound involves the careful control of several experimental parameters to maximize yield and minimize side reactions. Key factors include the nature of the magnesium, reaction temperature, and reaction time.
Magnesium Activation: The reaction is initiated on the surface of the magnesium metal. alfredstate.edu This surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. mnstate.edu To overcome this, various activation methods are employed. Mechanical methods like crushing or stirring the magnesium turnings can expose a fresh, reactive surface. mnstate.edu Chemical activation using agents such as iodine, methyl iodide, or 1,2-dibromoethane is also common. alfredstate.edu For heteroaromatic halides like 2-bromo-3-octylthiophene, ensuring a highly active magnesium surface is crucial for efficient reaction initiation.
Temperature and Reaction Time: The formation of Grignard reagents is an exothermic process. jcu.edu.au The temperature must be controlled to maintain a steady reaction rate without promoting side reactions, such as Wurtz coupling. While literature on the specific optimization for 2-bromo-3-octylthiophene is not abundant, general principles for Grignard formation and data from similar 3-alkylthiophene systems suggest that the reaction is often initiated at room temperature or with gentle heating to the reflux temperature of the solvent. acs.org The reaction time is also a critical parameter that needs to be optimized to ensure complete conversion of the starting halide.
Below are illustrative tables representing typical optimization parameters for the formation of a 3-alkylthienyl Grignard reagent, based on general laboratory practices and findings for similar compounds.
Table 1: Illustrative Effect of Temperature on Grignard Reagent Yield This table is a representation based on general principles of Grignard reactions.
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Illustrative Yield (%) | Notes |
| 1 | 25 (Room Temp) | 4 | THF | Moderate | Slow initiation, requires activated Mg. |
| 2 | 40 | 2 | THF | Good | Gentle warming can improve rate. |
| 3 | 65 (Reflux) | 1 | THF | High | Faster reaction, potential for side products. |
| 4 | 0 | 8 | THF | Low | Reaction often too slow for practical synthesis. |
Table 2: Illustrative Effect of Reaction Time on Grignard Reagent Yield at Reflux (65°C in THF) This table is a representation based on general principles of Grignard reactions.
| Entry | Reaction Time (h) | Illustrative Yield (%) | Notes |
| 1 | 0.5 | 75-85 | Incomplete conversion of starting material. |
| 2 | 1.0 | >90 | Reaction typically nears completion. |
| 3 | 2.0 | >90 | Extended time may not significantly increase yield. |
| 4 | 4.0 | >90 | Risk of thermal decomposition or side reactions increases. |
Mechanistic Considerations of Grignard Reagent Formation on Thiophene Rings
The formation of a Grignard reagent from an organic halide and magnesium metal is generally understood to be a surface reaction that proceeds through a radical mechanism. alfredstate.eduiitk.ac.in The process begins with a single-electron transfer (SET) from the magnesium metal to the carbon-bromine (C-Br) bond of 2-bromo-3-octylthiophene. iitk.ac.in
This electron transfer results in the formation of a radical anion, which then fragments to produce a thienyl radical and a bromide anion. The thienyl radical, adsorbed on the magnesium surface, can then react with a magnesious species (MgX•) on the surface to form the final Grignard reagent, this compound. alfredstate.edu
The presence of the octyl group at the 3-position of the thiophene ring introduces both steric and electronic effects that influence this mechanism.
Electronic Effects : The octyl group is an electron-donating alkyl group. This property increases the electron density in the thiophene ring, which can influence the rate of the initial electron transfer from the magnesium. rsc.org Electron-donating groups can sometimes slow the rate of magnesium-halogen exchange compared to electron-withdrawing groups. uwindsor.ca However, the primary site of reaction is the C-Br bond at the 2-position, which is the most acidic and reactive position on the thiophene ring, facilitated by the adjacent sulfur atom.
Steric Effects : The bulky octyl group at the 3-position can sterically hinder the approach to the C-Br bond at the 2-position. However, this steric hindrance is generally not significant enough to prevent the reaction, but it can play a role in the regioselectivity of metalation in di-substituted thiophenes. rsc.orgmdpi.com In the case of 2-bromo-3-octylthiophene, the reaction is highly regioselective for the formation of the Grignard reagent at the 2-position due to the inherent reactivity of the C-Br bond at that site.
Solvent Effects on Grignard Reagent Stability and Reactivity
The choice of solvent is critical in Grignard reagent synthesis, as it not only needs to dissolve the reactants but also plays a crucial role in stabilizing the resulting organomagnesium compound. wikipedia.orgresearchgate.net Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard choices because the oxygen atoms can coordinate to the magnesium center, stabilizing the RMgX species. wikipedia.org
The stability and reactivity of this compound in solution are governed by the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent:
Tetrahydrofuran (THF) : THF is a more polar and stronger Lewis base than diethyl ether. researchgate.net It solvates the magnesium center more effectively, which tends to push the Schlenk equilibrium towards the formation of the separated species, R₂Mg and MgX₂. researchgate.net The increased ionic character in THF can lead to a more reactive Grignard reagent. uwindsor.ca For many preparations, including those of thiophene-based Grignard reagents, THF is the preferred solvent due to its higher boiling point, which allows for a wider range of reaction temperatures, and its superior ability to solvate and stabilize reactive intermediates. acs.orgresearchgate.net
Diethyl Ether (Et₂O) : In diethyl ether, the Schlenk equilibrium generally favors the mixed Grignard reagent species, RMgX. wikipedia.org While a classic solvent for Grignard reactions, its lower boiling point limits the reaction temperature. acs.org
2-Methyltetrahydrofuran (B130290) (2-MeTHF) : This solvent has emerged as a greener alternative to THF. researchgate.net It has a higher boiling point and lower water miscibility. For many Grignard reactions, 2-MeTHF can provide similar or even superior results in terms of yield and selectivity, and it can enhance the stability of some organometallic reagents. researchgate.netd-nb.info
The stability of the this compound is thus a dynamic interplay between its structure and the coordinating ability of the chosen solvent.
Table 3: Comparison of Common Solvents for Grignard Reagent Formation This table provides a qualitative comparison based on established solvent properties.
| Solvent | Boiling Point (°C) | Polarity/Lewis Basicity | Effect on Schlenk Equilibrium | General Reactivity |
| Diethyl Ether (Et₂O) | 34.6 | Lower | Favors RMgX | Standard |
| Tetrahydrofuran (THF) | 66 | Higher | Favors R₂Mg + MgX₂ | Often enhanced |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Similar to THF | Similar to THF | Often enhanced, improved stability |
Reactivity and Catalytic Cross Coupling Applications of 3 Octylthiophen 2 Yl Magnesium Bromide
Kumada Catalyst-Transfer Polymerization (KCTP) and Oligomerization
Kumada Catalyst-Transfer Polymerization (KCTP) is a powerful chain-growth polycondensation method for synthesizing conjugated polymers with controlled molecular weights and low polydispersity. In this process, the catalyst, typically a nickel complex, "walks" along the polymer chain as it grows. The Grignard reagent (3-octylthiophen-2-yl)magnesium bromide, formed from the corresponding brominated thiophene (B33073), serves as the monomer unit that is sequentially added to the growing polymer chain.
Nickel-Catalyzed Cross-Coupling Mechanisms
The Kumada-Tamao-Corriu cross-coupling reaction is central to the polymerization of thiophene-based monomers. nih.gov The mechanism involves a catalytic cycle initiated by a Ni(II) complex, often featuring phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). The polymerization of a monomer such as 2-bromo-5-chloromagnesio-3-alkylthiophene proceeds via a chain-growth mechanism. nih.gov
The key steps in the catalytic cycle are:
Reductive Elimination: The initial Ni(II) catalyst couples with the Grignard monomer, and a reductive elimination step forms a new C-C bond and a Ni(0) species.
Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the C-Br bond of another monomer unit.
Transmetalation: The Grignard moiety of an incoming monomer displaces the bromide on the nickel center.
Reductive Elimination: This step regenerates the C-C bond, elongating the polymer chain, and releases the Ni(0) catalyst to continue the cycle.
This process is considered a "catalyst-transfer" polymerization because the nickel catalyst remains associated with the end of the growing polymer chain, which allows for controlled, living-like polymerization. nih.govcore.ac.uk The use of NiCl2·dppp has been shown to be highly effective, outperforming other nickel and palladium catalysts while minimizing side reactions. organic-chemistry.org
Synthesis of Oligothiophenes (e.g., Terthiophenes, Quaterthiophenes)
This compound is also utilized in the stepwise synthesis of well-defined, short-chain oligothiophenes. These oligomers are valuable as model compounds for studying the electronic and optical properties of their polymer analogues. The Kumada coupling reaction can be precisely controlled to produce dimers, trimers (terthiophenes), and tetramers (quaterthiophenes).
For instance, the coupling of this compound with a dihalide like 2,5-dibromothiophene (B18171) in the presence of a palladium or nickel catalyst can yield a terthiophene derivative. nih.govscispace.com While palladium catalysts like Pd(PPh₃)₂Cl₂ have been used, nickel catalysts are often preferred for their efficiency. nih.govorganic-chemistry.org The synthesis of α,α'-dialkylated oligothiophenes can be achieved by coupling an α-alkylated bromothiophene Grignard reagent with another bromo-component. scispace.com The octyl side chains are crucial for ensuring the solubility of these increasingly rigid oligomers, facilitating their purification and characterization.
Polycondensation Reactions for Conjugated Polymer Backbones
The polycondensation of this compound, typically generated in situ from 2-bromo-3-octylthiophene (B129903) and a magnesium source or via halogen-magnesium exchange, is a cornerstone for producing poly(3-octylthiophene) (P3OT). This conjugated polymer is a key material in organic electronics. The polymerization is a form of C-C bond formation between the aromatic monomer units, catalyzed by a transition metal. nih.gov
The reaction, when performed under KCTP conditions, exhibits characteristics of a living polymerization. The molecular weight of the resulting polymer increases linearly with the ratio of the consumed monomer to the nickel catalyst and with monomer conversion, while maintaining a narrow molecular weight distribution (Mw/Mn ≤ 1.12). nih.gov This control allows for the synthesis of polymers with predictable chain lengths, which is critical for tuning the material's properties. The process can also be adapted to create more complex structures, such as hyperbranched polymers, by using AB₂-type monomers. nih.gov
Regioregularity Control in Poly(3-alkylthiophene) Synthesis via Kumada Coupling
Regioregularity is a critical parameter in the synthesis of poly(3-alkylthiophene)s (PATs), as it directly influences the material's electronic and optical properties. cmu.edu The coupling of asymmetric 3-alkylthiophene monomers can result in three different linkages: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). cmu.edu A high percentage of HT couplings leads to a more planar polymer backbone, which enhances π-orbital overlap and results in higher charge carrier mobility and improved optical properties. cmu.edu
The Kumada coupling, particularly the McCullough method, was one of the first techniques to produce highly regioregular, HT-coupled PATs (98-100% HT). cmu.edu This method involves the formation of 2-bromo-5-(bromomagnesio)-3-alkylthiophene, which is then polymerized using a catalyst like Ni(dppp)Cl₂. cmu.edu The use of external initiators, such as cis-chloro(phenyl)(dppp)nickel(II), in the polymerization of 2-bromo-5-chloromagnesio-3-alkylthiophene has also been demonstrated to afford fully regioregular P3HT with controlled molecular weights and narrow distributions. nih.gov This level of control is essential for producing high-performance electronic materials. nih.govcmu.edu
Analysis of Side Reactions and Impurity Formation (e.g., Homo-coupling)
While KCTP is highly efficient, side reactions can occur, impacting the polymer's final properties. One of the most common side reactions is the homo-coupling of Grignard reagents (Wurtz-type coupling), which can occur in the presence of excess magnesium or certain catalysts. orgsyn.org This leads to the formation of dimers and other short oligomers, which can broaden the molecular weight distribution and introduce defects into the material.
The choice of catalyst and reaction conditions is crucial for minimizing these unwanted reactions. For example, using NiCl₂·dppp as a catalyst has been shown to reduce side reactions like homo-coupling compared to other systems. organic-chemistry.org In Grignard Metathesis (GRIM) polymerization, another related method, quenching the reaction reveals the presence of different monomer derivatives, but careful optimization of reaction time and temperature can ensure the quantitative conversion of the starting material to the desired Grignard monomer, thus preventing unwanted byproducts. rsc.org
Grignard Metathesis (GRIM) Polymerization
Grignard Metathesis (GRIM) polymerization is another highly effective method for synthesizing regioregular poly(3-alkylthiophene)s. cmu.educmu.edu The process typically starts with a 2,5-dibromo-3-alkylthiophene monomer. A bromine-magnesium exchange reaction is initiated by adding one equivalent of an alkyl Grignard reagent, such as tert-butylmagnesium chloride, which selectively forms the more stable 5-bromo-2-(bromomagnesio)-3-alkylthiophene intermediate. core.ac.ukcmu.edu
The subsequent addition of a nickel catalyst, like Ni(dppp)Cl₂, initiates a chain-growth polymerization. core.ac.ukcmu.edu Kinetic studies have confirmed that GRIM polymerization proceeds via a chain-growth mechanism, not a step-growth process, and is considered quasi-living. core.ac.uktdl.org This allows for the synthesis of PATs with well-defined molecular weights and narrow polydispersities. core.ac.uk A key advantage of the GRIM method is its utility in creating block copolymers through the sequential addition of different monomers. core.ac.uktdl.org Furthermore, the living nature of the polymerization enables the straightforward in situ functionalization of polymer end-groups by adding an excess of a functionalized Grignard reagent (RMgX) after the initial polymerization is complete. cmu.edu
The table below summarizes typical results for the GRIM polymerization of 3-substituted thiophenes, highlighting the control over molecular weight and regioregularity.
Table 1: Representative Data for GRIM Polymerization of 3-Substituted Thiophenes This table presents illustrative data based on typical findings for GRIM polymerization of 3-alkylthiophenes, as specific data for the 3-octyl derivative was not detailed in the provided search results. The principles are directly applicable.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Mn (g/mol) | PDI (Mw/Mn) | Regioregularity (% HT) | Reference |
|---|---|---|---|---|---|---|
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | 100/1 | ~16,500 | ~1.3 | >95% | core.ac.ukrsc.org |
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | 200/1 | ~30,000 | ~1.4 | >95% | core.ac.uk |
| 2-bromo-3-hexylthiophene | [CpNiCl(SIPr)] | - | 21,200 | 1.14 | 98% | rsc.org |
| 2-bromo-3-dodecylthiophene | [CpNiCl(SIPr)] | - | 28,900 | 1.16 | 99% | rsc.org |
Quasi-Living Nature of GRIM Polymerization
The Grignard metathesis (GRIM) polymerization of 3-alkylthiophenes, which proceeds via monomers like this compound (formed in situ from 2,5-dihalo-3-octylthiophene), is characterized by a quasi-living chain-growth mechanism. semanticscholar.orgacs.org This "living" nature means that the polymer chains continue to grow as long as the monomer is available, with minimal termination or chain-transfer reactions. semanticscholar.org Kinetic studies have demonstrated that the polymerization initiated by nickel catalysts proceeds with the catalyst remaining associated with the growing polymer chain. acs.org This behavior is crucial as it allows for precise control over the polymer's final properties. The near-living characteristics of the polymerization enable the development of novel polymer architectures and the creation of regioregular poly(3-alkylthiophenes) with specific functionalities. semanticscholar.org
Synthesis of Regioregular Poly(3-octylthiophene) and Poly(3-hexylthiophene)
The GRIM method is a simple, efficient, and rapid route for the large-scale synthesis of regioregular poly(3-alkylthiophenes) like Poly(3-octylthiophene) (P3OT) and the extensively studied Poly(3-hexylthiophene) (P3HT). cmu.edu This polymerization is typically initiated by adding a nickel(II) cross-coupling catalyst, such as Ni(dppp)Cl2, to a solution of the monomer, which is formed by reacting a 2,5-dihalo-3-alkylthiophene with a Grignard reagent like t-butylmagnesium chloride. researchgate.net The key advantage of the GRIM method is its ability to produce polymers with a high degree of head-to-tail (HT) regioregularity. acs.org This structural precision is vital because regioregular polymers exhibit significantly improved optoelectronic properties compared to their regioirregular counterparts. acs.org The synthesis can be performed at room temperature, avoiding the need for cryogenic conditions often required by other methods. cmu.edu Flow synthesis techniques have also been developed to enhance reproducibility and scale up the production of these important materials. researchgate.net
Control over Polymer Molecular Weight and Polydispersity
A significant advantage of the quasi-living GRIM polymerization is the ability to control the molecular weight and polydispersity of the resulting polymer. semanticscholar.orgacs.org The number-average molecular weight (Mn) of the poly(3-alkylthiophene) is a direct function of the molar ratio of the monomer to the nickel initiator. semanticscholar.org By carefully adjusting this ratio, polymers with predetermined molecular weights can be synthesized. semanticscholar.org Furthermore, this method yields polymers with relatively narrow molecular weight distributions, with polydispersity indices (PDI) typically in the range of 1.2-1.5. semanticscholar.org This level of control is a hallmark of a chain-growth mechanism and is essential for tuning the physical and electronic properties of the material for specific applications. semanticscholar.orgnih.gov Research has shown that consistent production of regioregular poly(3-hexylthiophene) can be achieved with narrow tolerances for molecular weight and PDI. researchgate.net
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight in GRIM Polymerization of a 3-Alkylthiophene This table is illustrative, based on findings that molecular weight is a function of the monomer/initiator ratio. semanticscholar.org
| Monomer/Initiator Ratio | Target Molecular Weight (Mn, kDa) | Observed Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| 50:1 | 5.0 | 5.2 | 1.4 |
| 100:1 | 10.0 | 10.5 | 1.3 |
| 200:1 | 20.0 | 21.1 | 1.2 |
| 400:1 | 40.0 | 42.5 | 1.3 |
Applications in Conjugated Block Copolymer Synthesis
The quasi-living nature of GRIM polymerization is particularly valuable for the synthesis of well-defined block copolymers. semanticscholar.org By sequentially adding different 3-alkylthiophene monomers to the reaction, block copolymers can be readily prepared. semanticscholar.orgsigmaaldrich.com For instance, after polymerizing a first monomer like this compound, a second monomer can be introduced to grow a new block onto the living polymer chain ends. semanticscholar.org This technique has been used to create various di-block and tri-block copolymers containing poly(3-alkylthiophene) segments. researchgate.netnih.gov These block copolymers combine the desirable electronic properties of the conjugated polythiophene block with other properties, such as the flexibility of soft polymer blocks like poly(methyl acrylate), leading to materials with improved mechanical and processing characteristics. nih.gov
Other Palladium-Catalyzed Cross-Coupling Reactions
Beyond its use in polymerization, this compound serves as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions (Kumada coupling) to synthesize a variety of functional organic molecules.
Versatility with Various Halogenated Electrophiles
This compound can be coupled with a wide range of halogenated and pseudo-halogenated electrophiles using a palladium catalyst. nih.govorganic-chemistry.org This includes reactions with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.orgthieme-connect.de The choice of ligand for the palladium catalyst is crucial and can be tuned to optimize reactivity and selectivity for a specific electrophile. organic-chemistry.org For example, bulky trialkylphosphine ligands are often effective for coupling less reactive electrophiles like aryl chlorides. organic-chemistry.org While the typical reactivity order for aryl electrophiles is I > Br > OTf >> Cl, specialized catalyst systems can reverse this selectivity. organic-chemistry.org This versatility allows for the strategic construction of complex molecules by selectively coupling the thienyl unit to various aromatic and heteroaromatic cores, tolerating a range of functional groups. thieme-connect.denih.gov
Table 2: Representative Palladium-Catalyzed Coupling Partners for Thienyl Grignard Reagents This table illustrates the broad scope of electrophiles compatible with thienyl Grignard reagents in Kumada-type cross-coupling reactions. nih.govorganic-chemistry.orgthieme-connect.denih.gov
| Electrophile Class | Example Electrophile | Catalyst System Example |
| Aryl Iodides | 4-Iodoanisole | Pd₂(dba)₃ / DavePhos |
| Aryl Bromides | 4-Bromoacetophenone | Pd(OAc)₂ / P(t-Bu)₃ |
| Aryl Chlorides | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ |
| Aryl Triflates | Phenyl trifluoromethanesulfonate | Pd(OAc)₂ / PCy₃ |
| Heteroaryl Halides | 2-Bromopyridine | PdCl₂(dppf) |
| Alkyl Halides | 1-Iodooctane | Pd₂(dba)₃ / PCyp₃ |
| Chlorosilanes | Dimethylphenylchlorosilane | (DrewPhos)₂PdCl₂ |
Coupling with Benzothiadiazole and Thiazole (B1198619) Derivatives
A particularly important application of this compound is its cross-coupling with electron-deficient heterocyclic units, such as benzothiadiazole and thiazole derivatives. researchgate.net These reactions are fundamental to building donor-acceptor (D-A) type molecules and polymers used in organic solar cells and field-effect transistors. The 3-octylthiophene (B1296729) moiety acts as the electron donor, while the benzothiadiazole or thiazole unit serves as the electron acceptor. researchgate.net Palladium catalysts, often employing ligands like Xantphos, have been shown to be highly efficient for C-C bond formation between thiophene units and these specific heterocycles. researchgate.net The Kumada coupling of a thienyl Grignard reagent with a halogenated benzothiadiazole or thiazole is a standard and effective strategy for creating these advanced electronic materials. semanticscholar.org This approach allows for the precise assembly of conjugated backbones with tailored electronic properties. researchgate.net
Integration of 3 Octylthiophen 2 Yl Magnesium Bromide in Advanced Organic Semiconductor Architectures
Construction of Low Bandgap Oligothiophenes and Polymers
The precise control over the electronic properties of conjugated polymers, such as the bandgap, is essential for their application in optoelectronic devices. (3-Octylthiophen-2-yl)magnesium bromide is a key monomer in the synthesis of poly(3-octylthiophene) (P3OT), a polymer that forms the basis for developing low bandgap materials. The bandgap of pristine P3ATs can be tuned by structural modifications.
Research has demonstrated that the incorporation of electron-withdrawing groups into the polythiophene backbone is an effective strategy for narrowing the bandgap. psu.edu For instance, the introduction of sulfone (SO2) groups into an oligothiophene framework lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with a more pronounced effect on the LUMO. psu.edu This leads to a smaller energy gap and enhanced electron-accepting capabilities. psu.edu
While P3OT itself is a wider bandgap polymer, it can be copolymerized with thiophene (B33073) derivatives bearing such electron-withdrawing groups. The use of this compound in conjunction with other functionalized monomers allows for the synthesis of random or block copolymers with tailored bandgaps. For example, the synthesis of poly[3-(4-n-octyl)-phenylthiophene] (POPT) via GRIM polymerization results in a polymer with a bandgap of 1.8 eV, suitable for organic photovoltaic applications. nih.gov
Table 1: Bandgaps of Thiophene-Based Polymers
| Polymer | Synthesis Method | Bandgap (eV) | Source |
|---|---|---|---|
| Poly[3-(4-n-octyl)-phenylthiophene] (POPT) | Grignard Metathesis (GRIM) | 1.8 | nih.gov |
Design and Synthesis of Donor-Acceptor Systems
Donor-acceptor (D-A) systems are the cornerstone of organic photovoltaics (OPVs) and other electronic devices. In these systems, polythiophenes derived from monomers like this compound typically function as the electron-donating (p-type) component. The Grignard reagent is used to synthesize the donor polymer, which is then blended with an electron-accepting (n-type) material, often a fullerene derivative or another polymer, to form a bulk-heterojunction (BHJ).
A notable example is the use of GRIM-synthesized POPT as a donor material in all-polymer solar cells. nih.gov When paired with the acceptor polymer poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-(1-cyanovinylene)phenylene] (CN-PPV), the resulting bilayer OPV achieved a power conversion efficiency of 2.0%. nih.gov This performance surpassed that of a similar device using the more common poly(3-hexylthiophene) (P3HT), demonstrating the potential of tuning the donor polymer's structure, which originates from its specific Grignard monomer. nih.gov
Similarly, poly(3-alkylthiophene)s, including P3OT, are widely used in BHJ solar cells with fullerene acceptors like psu.edupsu.edu-phenyl-C61-butyric acid methyl ester (PCBM). The performance of these devices is highly dependent on the molecular weight of the polymer and the nanostructure of the blend, which can be optimized through controlled polymerization and post-deposition treatments like thermal annealing. nih.govrug.nl
Table 2: Performance of P3AT-Based Photovoltaic Devices
| Donor Polymer | Acceptor | Device Architecture | Power Conversion Efficiency (%) | Source |
|---|---|---|---|---|
| POPT | CN-PPV | All-Polymer Bilayer | 2.0 | nih.gov |
| POPT | PC61BM | Bulk Heterojunction | 3.1 | nih.gov |
| P3BT | PCBM | Bulk Heterojunction | 2.4 | nih.gov |
| P3HT | PCBM | Bulk Heterojunction | 3.6 | nih.gov |
Precursors for N-Type Organic Semiconductor Materials
While poly(3-alkylthiophene)s are inherently p-type materials, the strategic modification of the thiophene ring can induce n-type (electron-transporting) behavior. This is typically achieved by attaching strongly electron-withdrawing groups to the thiophene backbone, which significantly lowers the LUMO energy level, facilitating electron injection and transport.
This compound can serve as a precursor in synthetic routes that lead to n-type materials. Although the direct polymerization of this Grignard reagent yields a p-type polymer, it can be used in copolymerization reactions. By polymerizing this compound with a thiophene monomer functionalized with electron-withdrawing groups, such as cyano (-CN) or sulfone (-SO2) moieties, it is possible to create copolymers with ambipolar or n-type characteristics. psu.eduumons.ac.be
For example, the synthesis of oligothiophenes incorporating 3,4-dicyanothiophene (B91925) units results in materials with significantly lowered LUMO levels, making them stable n-type semiconductors. umons.ac.be The synthesis of such complex monomers often involves multiple steps, starting from simpler thiophene derivatives. The core principle involves creating an electron-deficient conjugated backbone. The octyl groups, introduced via the Grignard reagent, would ensure the processability of these otherwise often insoluble n-type polymers.
Development of Poly(3-alkylthiophene)s for Charge Transport Applications
The development of high-performance organic field-effect transistors (OFETs) and other electronic devices relies heavily on the charge transport properties of the semiconducting polymer. This compound is instrumental in synthesizing regioregular poly(3-octylthiophene) (P3OT), a material studied for its charge transport capabilities. The Grignard metathesis (GRIM) method is particularly effective, as it proceeds via a quasi-living chain-growth mechanism, allowing for control over molecular weight and producing polymers with a high degree of head-to-tail (HT) couplings. nih.govcore.ac.ukacs.org
This high regioregularity is crucial as it promotes planarization of the polymer backbone and facilitates intermolecular π-π stacking, creating ordered domains that act as pathways for charge carriers. nih.gov The length of the alkyl side chain influences the packing and morphology of the polymer films. Studies comparing poly(3-alkylthiophene)s with varying side chains (butyl, hexyl, octyl) show that these structural differences impact crystallinity and, consequently, charge carrier mobility. nih.govtaylorfrancis.com For instance, POPT, a derivative of P3OT, has demonstrated hole mobilities as high as 0.05 cm²/(V·s) in field-effect transistors. nih.gov The introduction of sulfur atoms into the side chains, creating poly[(3-alkylthio)thiophene]s (P3ATTs), has also been explored as a strategy to enhance molecular packing and charge transport through noncovalent sulfur interactions. ntu.edu.tw
Table 3: Charge Carrier Mobility in Thiophene-Based Polymers
| Polymer | Device Type | Hole Mobility (cm²/(V·s)) | Source |
|---|---|---|---|
| POPT | FET | 0.05 | nih.gov |
| POPT | SCLC | 1 x 10⁻⁴ | nih.gov |
| P3HT (annealed) | Blend (with PCBM) | up to 2 x 10⁻⁴ | rug.nl |
Spectroscopic Characterization for Structural Elucidation of Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomer and Polymer Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of P3OT and its oligomers. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about polymer chain connectivity, regioregularity, and the structure of repeating units and end-groups can be obtained.
¹H NMR spectroscopy is particularly powerful for determining the regioregularity of P3OT, which describes the arrangement of the monomer units in the polymer chain. In poly(3-alkylthiophenes), three possible couplings can occur between monomer units: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). The percentage of HT couplings is a key indicator of the polymer's quality and affects its ability to form well-ordered, π-stacked structures necessary for efficient charge transport.
The aromatic proton on the thiophene (B33073) ring is highly sensitive to its environment. A singlet observed around 6.98 ppm is characteristic of the proton at the 4-position within a Head-to-Tail-Head-to-Tail (HT-HT) triad. researchgate.net The integration of this peak relative to other signals in the aromatic region allows for the quantification of regioregularity.
The protons of the methylene (B1212753) group (α-CH₂) of the octyl side chain that is directly attached to the thiophene ring are also diagnostic. In a highly regioregular HT polymer, these protons typically appear as a triplet around 2.8 ppm. Irregular couplings (HH or TT) cause this signal to shift, often appearing around 2.6 ppm. researchgate.net The ratio of the integrals of these signals provides another method to assess regioregularity. researchgate.net Furthermore, specific end-group protons can sometimes be identified, such as the methylene protons adjacent to a bromine terminal group, which have been reported at approximately 2.57 ppm. youtube.com
Interactive Data Table: Characteristic ¹H NMR Chemical Shifts for Poly(3-octylthiophene) and Derivatives
| Proton Environment | Typical Chemical Shift (δ, ppm) | Structural Information |
| Thiophene Ring (HT-HT triad) | 6.98 | Regioregularity |
| Thiophene Ring (general aromatic) | 6.57 - 6.84 | Polymer backbone |
| α-Methylene (CH₂) on Octyl Chain (HT coupling) | ~2.80 | Regioregularity, side chain |
| α-Methylene (CH₂) on Octyl Chain (HH coupling) | ~2.60 | Regioirregularity |
| Methylene adjacent to Bromine (CH₂-Br) end-group | ~3.43 | End-group identification |
| Methylene adjacent to Azide (CH₂-N₃) end-group | ~3.24 | End-group modification |
| Alkyl Chain Protons (-CH₂-, -CH₃) | 0.80 - 1.80 | Octyl side chain |
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the polymer. While the lower natural abundance of the ¹³C isotope makes the technique less sensitive, it offers a wider range of chemical shifts, often allowing for the unambiguous resolution of signals from each carbon atom in the repeating unit.
For materials derived from 3-octylthiophene (B1296729), the chemical shifts of the four carbons in the thiophene ring are of primary interest. These signals are sensitive to both the substitution pattern (regioregularity) and the electronic environment. In one analysis of a 3-octylthiophene product, the carbon atom substituted with the octyl chain was found at 143.5 ppm, while the other three thiophene carbons appeared at 128.5, 125.2, and 119.9 ppm. researchgate.net In studies of the closely related poly(3-hexylthiophene), signals for the carbons at the β- and α-positions of the thiophene ring were reported at approximately 127.3-130.1 ppm and 128.6 ppm, respectively. researchgate.net The carbons of the octyl side chain produce a series of signals in the upfield region of the spectrum (typically 14-32 ppm).
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Poly(3-octylthiophene)
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Structural Information |
| Thiophene C substituted with alkyl chain (C3) | ~140 - 144 | Polymer backbone, point of substitution |
| Thiophene C coupled to next monomer (C2/C5) | ~128 - 134 | Polymer backbone, connectivity |
| Thiophene C-H (C4) | ~125 - 130 | Polymer backbone |
| Octyl Chain (-(CH₂)₆-) | ~22 - 32 | Side chain structure |
| Octyl Chain (terminal -CH₃) | ~14 | Side chain terminus |
Mass Spectrometry Techniques (e.g., MALDI-TOF-MS for End-Group Analysis)
While NMR provides detailed information on local structure and connectivity, mass spectrometry (MS) is essential for determining the absolute molecular weights and molecular weight distributions of oligomers and polymers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a particularly valuable soft ionization technique for polymer analysis. oregonstate.edursc.org It allows for the detection of intact macromolecular ions, providing a distribution of individual n-mers.
A key application of MALDI-TOF-MS in the study of P3OT is the precise characterization of polymer end-groups. rsc.org The fidelity of end-groups is crucial for subsequent post-polymerization modification or for controlling the interfacial properties in electronic devices. The mass of an individual polymer chain (n-mer) detected in the mass spectrum can be described by the following equation:
M_n-mer_ = n(M_RU_) + M_EG1_ + M_EG2_ + M_ion_
Where:
n is the degree of polymerization.
M_RU_ is the mass of the repeating monomer unit (e.g., 194.34 Da for 3-octylthiophene).
M_EG1_ and M_EG2_ are the masses of the α- and ω-end-groups, respectively.
M_ion_ is the mass of the cationizing agent (e.g., Na⁺ or K⁺).
By analyzing the mass of the peaks in the spectrum, it is possible to identify the end-groups present. For instance, research on poly(3-hexylthiophene) has used MALDI-TOF-MS to confirm the quantitative transformation of hydrogen/bromine (H/Br) chain ends into hydrogen/carboxylic acid (H/COOH) end-groups following a functionalization reaction. youtube.com This confirms the success and completeness of the chemical modification. youtube.com
The choice of matrix is critical for successful MALDI analysis of polythiophenes. Trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be a highly effective matrix, yielding better sensitivity compared to other common matrices. libretexts.org However, it is important to note that for polymers with a number average molecular weight (Mₙ) below 10,000 g/mol , MALDI-TOF-MS can sometimes overestimate the proportion of low-mass oligomers, which can lead to inaccuracies in the calculated Mₙ and polydispersity index (PDI) values. libretexts.org
Future Research Trajectories for 3 Octylthiophen 2 Yl Magnesium Bromide in Materials Science
Exploration of Novel Monomer Architectures Incorporating the Octylthiophene Moiety
The performance of conjugated polymers is intrinsically linked to their molecular structure. While P3OT is a benchmark material, future research is actively exploring novel monomer architectures that incorporate the octylthiophene moiety to precisely tune electronic, optical, and mechanical properties. cmu.edu This involves moving beyond simple homopolymers to more complex and functional designs.
One significant trajectory is the synthesis of donor-acceptor (D-A) type copolymers. mtroyal.ca By copolymerizing octylthiophene units (the electron donor) with various electron-accepting monomers, researchers can modulate the polymer's band gap and energy levels. acs.org For example, new copolymers based on a thiophene (B33073)–phenylene–thiophene fused bislactam acceptor have been synthesized via direct arylation, offering a pathway to materials with enhanced π-conjugation. mtroyal.ca Similarly, the introduction of phenylene rings into the polythiophene backbone is a proven method to improve the photoluminescence (PL) efficiency of the resulting materials. acs.org
Another key area is the development of block copolymers, where a regioregular poly(3-alkylthiophene) segment is combined with other polymer blocks possessing different properties (e.g., insulating, liquid crystalline, or hydrophilic). cmu.edutdl.org This approach allows for the creation of materials that self-assemble into well-defined nanostructures, which is crucial for applications like bulk heterojunction solar cells. youtube.com The "living" nature of certain polymerization techniques enables the sequential addition of different monomers, facilitating the synthesis of diblock and even triblock copolymers. umich.edu For instance, block copolymers of P3HT with poly(arylisocyanate) or side-chain liquid crystalline polymers have been developed, combining the semiconducting nature of the thiophene block with the unique properties of the secondary block. tdl.org Research also focuses on creating all-conjugated rod-rod block copolymers, such as by coupling poly(3-hexylthiophene) with poly(p-phenylene), to generate novel electronic properties. tdl.org
The functionalization of the thiophene monomer itself represents a further avenue of exploration. Attaching specific functional groups to the thiophene ring or its side chain can introduce new capabilities, such as sensing or improved processability. rsc.org This functionalization allows for the fine-tuning of properties for specific, high-performance applications in organic-based optoelectronics. rsc.org
| Monomer/Polymer Architecture | Description | Potential Advantage | Reference |
|---|---|---|---|
| Donor-Acceptor (D-A) Copolymers | Polymers containing alternating electron-donating (e.g., octylthiophene) and electron-accepting units along the backbone. | Tunable band gap, improved light absorption, and controlled energy levels for OPVs and OFETs. | mtroyal.caacs.org |
| Rod-Coil Block Copolymers | Combines a rigid conjugated block (rod), like P3OT, with a flexible, non-conjugated block (coil), such as polystyrene or poly(methyl methacrylate). | Improved processability and mechanical properties; controlled self-assembly into ordered nanostructures. | cmu.edutdl.org |
| Rod-Rod Block Copolymers | Composed of two or more different rigid, conjugated polymer blocks. Example: P3HT-b-poly(p-phenylene). | Unique electronic and optical properties arising from the interface of two distinct conjugated systems. | tdl.org |
| Fused-Thiophene Monomers | Monomers where thiophene rings are fused with other aromatic systems (e.g., thieno[3,4-b]thiophene) to create more planar and rigid backbones. | Enhanced charge carrier mobility due to increased planarity and stronger intermolecular interactions. | kuleuven.beacs.org |
Development of Greener Synthetic Pathways for Grignard Reagent Formation and Utilization
The chemical industry is increasingly under pressure to adopt more sustainable practices. For Grignard reagents like (3-octylthiophen-2-yl)magnesium bromide, this translates into developing synthetic pathways that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. sigmaaldrich.com
A major focus is the replacement of traditional ether-based solvents like tetrahydrofuran (B95107) (THF). THF is effective but has drawbacks related to peroxide formation and energy-intensive drying processes. sigmaaldrich.comchempoint.com A promising alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent derived from renewable resources like corncobs. sigmaaldrich.comchempoint.comriekemetals.com 2-MeTHF offers several advantages: it has limited miscibility with water, which simplifies extraction and recovery; it has a higher boiling point, allowing for higher reaction temperatures and potentially faster reactions; and it is more stable against the formation of explosive peroxides. sigmaaldrich.comchempoint.comsciencemadness.org Its use has been shown to improve yields for certain Grignard reagents and can be a substitute for both THF in organometallic reactions and dichloromethane (B109758) in biphasic reactions. chempoint.comsciencemadness.org
Another revolutionary approach is the move towards solvent-free or minimal-solvent reaction conditions through mechanochemistry. hokudai.ac.jp Researchers have demonstrated that Grignard reagents can be synthesized by mixing magnesium metal and an organohalide in a ball mill with only a catalytic amount of organic solvent. hokudai.ac.jpsciencedaily.com This method not only drastically reduces hazardous waste but can also overcome solubility issues, allowing for the creation of Grignard reagents from previously inaccessible, poorly soluble precursors. hokudai.ac.jpsciencedaily.com Furthermore, because less solvent is used, the system is less susceptible to degradation by ambient water and oxygen, potentially simplifying the process and reducing costs by eliminating the need for strictly inert atmospheres. sciencedaily.com
| Parameter | Traditional Pathway (THF) | Greener Pathway (2-MeTHF) | Greener Pathway (Mechanochemistry) |
|---|---|---|---|
| Solvent Source | Petrochemical-based | Bio-based (from corncobs, bagasse) sigmaaldrich.comriekemetals.com | Minimal to no bulk solvent required hokudai.ac.jp |
| Environmental Impact | Higher volatile organic compound (VOC) emissions; energy-intensive drying | Reduced environmental footprint; easier to recycle due to low water miscibility chempoint.com | Drastic reduction in hazardous solvent waste sciencedaily.com |
| Reaction Conditions | Strictly anhydrous and inert atmosphere required rroij.com | Higher boiling point allows for more flexible temperature control chempoint.com | Can be performed in ambient air; less sensitive to water/oxygen sciencedaily.com |
| Safety | Risk of peroxide formation | Resists peroxide formation, improving laboratory safety sigmaaldrich.com | Reduced risk associated with large volumes of flammable solvents |
Advancements in Controlled Polymerization Techniques for Enhanced Material Properties
The synthesis of conjugated polymers has been revolutionized by the development of controlled, chain-growth polymerization methods. researchgate.net Traditional techniques often resulted in polymers with broad molecular weight distributions and poor control over the polymer structure, limiting material performance. digitellinc.com Future research is centered on refining controlled polymerization techniques to achieve unprecedented precision over polymer architecture.
The most significant advancement in this area for polythiophenes is Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP). tdl.orgnih.govbeilstein-journals.org This method proceeds through a chain-growth mechanism, where the catalyst "walks" along the growing polymer chain. nih.govacs.org This "living" character allows for the synthesis of polymers with:
Controlled Molecular Weight : The final molecular weight of the polymer can be predetermined by the initial ratio of monomer to catalyst. nih.govnih.gov
Low Polydispersity (PDI) : CTP methods yield polymers with narrow molecular weight distributions (low PDI values), meaning the polymer chains are of a very similar length. nih.gov This uniformity is crucial for consistent self-assembly and predictable electronic properties.
End-Group Functionalization : The living nature of the polymerization allows for the introduction of specific functional groups at the beginning (via the initiator) and end (via a quenching agent) of the polymer chain. tdl.orgresearchgate.net This enables the creation of telechelic polymers and provides a powerful tool for synthesizing block copolymers or materials designed to anchor to specific surfaces. tdl.org
Future research aims to expand the scope and robustness of these controlled methods. kuleuven.be While KCTP works well for electron-rich monomers like 3-alkylthiophenes, a key challenge is extending these techniques to a wider variety of monomers, including electron-deficient ones, to create a broader library of D-A copolymers. umich.edu Additionally, efforts are underway to develop air-tolerant CTP methods, for instance by using moisture-tolerant organozinc monomers and air-stable palladium precatalysts, which would make the synthesis of well-defined conjugated polymers more accessible and scalable. umich.edu The development of continuous-flow reactors for KCTP is another promising direction, enabling the straightforward scale-up and production of large quantities of P3OT with precise molecular weight control for commercial applications. beilstein-journals.org
| Polymerization Feature | Uncontrolled Polymerization (e.g., Oxidative) | Controlled Chain-Growth Polymerization (e.g., GRIM/KCTP) |
|---|---|---|
| Mechanism | Step-growth | Chain-growth, "living" in nature umich.edu |
| Molecular Weight Control | Poor; difficult to predetermine | Excellent; controlled by monomer-to-initiator ratio nih.gov |
| Polydispersity Index (PDI) | High (>2) | Low (<1.5) nih.gov |
| End-Group Control | No precise control | Precise functionalization of both chain ends is possible tdl.orgresearchgate.net |
| Copolymer Synthesis | Limited to random copolymers | Enables synthesis of well-defined block and gradient copolymers umich.eduresearchgate.net |
Expanding the Scope of Cross-Coupling Partners for Diversified Applications
The polymerization of this compound is a transition-metal-catalyzed cross-coupling reaction. While nickel complexes like Ni(dppp)Cl₂ are standard catalysts for GRIM polymerization, a significant future research trajectory involves exploring new catalysts and coupling partners to access novel materials and more sustainable processes. nih.govnih.gov
A major push is towards replacing precious or toxic metals with earth-abundant, inexpensive, and benign alternatives. Iron catalysis has emerged as a highly promising field for cross-coupling reactions. nih.govnih.gov Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. researchgate.net Research has shown that iron complexes can effectively catalyze Kumada-type cross-couplings between Grignard reagents and various electrophiles, including challenging substrates like alkyl halides with β-hydrogens and aryl chlorobenzenesulfonates. nih.govresearchgate.net Developing iron-catalyzed CTP for thiophene-based monomers could represent a major step towards greener and more economical production of conjugated polymers. nih.gov
Beyond changing the metal catalyst, research is also exploring a wider range of coupling partners. This includes using different organometallic reagents or different electrophiles. For example, direct arylation polycondensation (DAP) is an alternative that avoids the pre-formation of organometallic monomers (like Grignard or organostannane reagents) altogether, thus reducing synthetic steps and toxic byproducts. mtroyal.ca While not directly utilizing the Grignard reagent, the principles learned from DAP could inspire new one-pot reactions starting from the Grignard precursor.
Furthermore, expanding the types of electrophiles that can be coupled with thienyl Grignard reagents opens doors to new molecular structures. Iron-catalyzed methods have been shown to be compatible with a broad range of functional groups, including sensitive sulfonate esters, which are typically not tolerated in other cross-coupling reactions. nih.gov This enhanced functional group tolerance allows for the synthesis of more complex and functionalized materials that were previously inaccessible. The development of flow-chemistry processes for these new catalytic systems is also a key goal, as it can enable safe, scalable, and efficient production. researchgate.net
| Catalyst System | Typical Metal | Key Features | Future Research Focus |
|---|---|---|---|
| Kumada / GRIM | Nickel (Ni) | Well-established for thiophene polymerization; enables controlled chain-growth (KCTP). tdl.orgnih.gov | Improving air/moisture tolerance; adapting to flow synthesis. beilstein-journals.orgumich.edu |
| Suzuki | Palladium (Pd) | Couples organoboron compounds with halides; high functional group tolerance. | Adapting to chain-growth polymerization; reducing catalyst loading. acs.org |
| Negishi | Palladium (Pd), Nickel (Ni) | Couples organozinc reagents with halides; often high yielding. | Developing air-tolerant systems using zinc pivalate (B1233124) additives. umich.edu |
| Iron-Catalyzed Coupling | Iron (Fe) | Uses an earth-abundant, low-cost, and non-toxic metal; high reactivity. nih.govnih.gov | Expanding monomer scope; elucidating mechanisms; developing Fe-based CTP. researchgate.net |
Q & A
Basic: What safety protocols are critical when handling (3-Octylthiophen-2-yl)magnesium bromide in laboratory settings?
Answer:
- Moisture Avoidance: This reagent reacts violently with water, releasing hydrogen bromide (HBr) gas. Use inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., THF) .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use face shields during transfers .
- Ventilation: Conduct reactions in fume hoods to prevent inhalation of toxic fumes (e.g., HBr) .
- Spill Management: Neutralize spills with dry sand or inert adsorbents. Avoid water-based cleanup .
Basic: What are the optimal synthetic conditions for preparing this compound?
Answer:
- Magnesium Activation: Use freshly etched magnesium turnings (via HCl or iodine) to enhance reactivity .
- Solvent Choice: Tetrahydrofuran (THF) or diethyl ether is preferred for stabilizing the Grignard intermediate .
- Temperature Control: Initiate reaction at room temperature, with gentle heating (40–50°C) if necessary. Monitor exothermicity to avoid runaway reactions .
- Substrate Purity: Ensure 3-octylthiophene-2-bromide is dry and free from protic contaminants .
Advanced: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
- Quantitative Titration: Use Gilman’s method (hydrolysis followed by acid-base titration) to determine active magnesium content .
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Identify characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, octyl chain at δ 0.8–1.5 ppm) .
- GC-MS: Detect volatile impurities (e.g., residual THF or ether) .
- Elemental Analysis: Confirm Mg and Br stoichiometry via ICP-OES or combustion analysis .
Advanced: How can side reactions (e.g., homocoupling) be minimized in cross-coupling applications?
Answer:
- Catalyst Optimization: Use palladium catalysts (e.g., Pd(PPh₃)₄) with chelating ligands to suppress β-hydride elimination .
- Stoichiometric Control: Maintain a 1:1 molar ratio between the Grignard reagent and electrophilic partner to prevent excess Mg-mediated pathways .
- Low-Temperature Reactions: Conduct couplings at –20°C to reduce radical-mediated side products .
Basic: What are the primary hazards associated with this compound?
Answer:
- Acute Toxicity: Causes skin/eye irritation (H315/H319) and respiratory distress (H335) upon exposure .
- Flammability: Highly flammable in ether solutions; avoid open flames .
- Reactivity: Violent decomposition upon contact with water, alcohols, or acids, releasing HBr gas .
Advanced: How does the octylthiophene moiety influence reactivity compared to phenylmagnesium bromide?
Answer:
- Steric Effects: The bulky octyl chain slows nucleophilic attack, requiring longer reaction times for aryl halide couplings .
- Electronic Effects: The thiophene ring’s electron-rich nature enhances reactivity toward electrophiles (e.g., ketones) compared to phenyl derivatives .
- Solubility: Improved solubility in non-polar solvents due to the octyl chain, enabling reactions in mixed solvent systems .
Basic: Which solvents are compatible with this compound?
Answer:
- Recommended: Dry THF, diethyl ether, or toluene under inert atmospheres .
- Avoid: Protic solvents (water, alcohols), polar aprotic solvents (DMF, DMSO), and halogenated solvents (CH₂Cl₂) .
Advanced: How can low yields in Kumada couplings be troubleshooted?
Answer:
- Moisture Detection: Test solvent dryness with Karl Fischer titration (<50 ppm H₂O) .
- Catalyst Deactivation: Replace aged catalysts and ensure ligand-to-palladium ratios are optimal .
- Substrate Compatibility: Use activated aryl halides (e.g., iodides over bromides) to improve oxidative addition kinetics .
Basic: What role does magnesium play in the reagent’s reactivity?
Answer:
- Nucleophilicity: Magnesium polarizes the C-Mg bond, making the carbon highly nucleophilic for attacking electrophiles .
- Stabilization: The MgBr⁺ counterion stabilizes the intermediate, preventing premature decomposition .
Advanced: Can this reagent enable stereoselective synthesis? What factors govern selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
